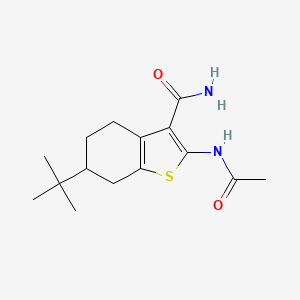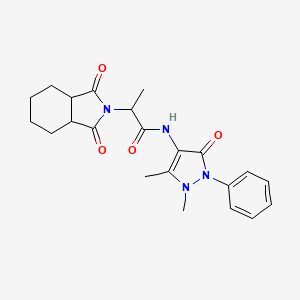![molecular formula C17H20N2O2S B3938537 1-(methoxymethyl)-N-[(5-pyridin-2-yl-2-thienyl)methyl]cyclobutanecarboxamide](/img/structure/B3938537.png)
1-(methoxymethyl)-N-[(5-pyridin-2-yl-2-thienyl)methyl]cyclobutanecarboxamide
Vue d'ensemble
Description
1-(Methoxymethyl)-N-[(5-pyridin-2-yl-2-thienyl)methyl]cyclobutanecarboxamide, commonly known as MPTC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPTC belongs to the family of cyclobutane carboxamide compounds and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of MPTC is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in cell growth and proliferation. MPTC has been shown to inhibit the activity of several kinases, including PI3K and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MPTC has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. MPTC has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. Additionally, MPTC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTC in scientific research is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, MPTC has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases. However, one limitation of using MPTC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MPTC, including further studies on its mechanism of action and its potential applications in cancer therapy and neurodegenerative disease. Additionally, future research may focus on optimizing the synthesis of MPTC to improve its yield and purity, as well as exploring its potential use in combination with other drugs or therapies. Overall, MPTC has shown great potential in scientific research, and further studies are needed to fully understand its applications and potential benefits.
Applications De Recherche Scientifique
MPTC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and cancer research. MPTC has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MPTC has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(methoxymethyl)-N-[(5-pyridin-2-ylthiophen-2-yl)methyl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-17(8-4-9-17)16(20)19-11-13-6-7-15(22-13)14-5-2-3-10-18-14/h2-3,5-7,10H,4,8-9,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYIRBBDADQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)NCC2=CC=C(S2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-N-[(5-pyridin-2-yl-2-thienyl)methyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3938458.png)


![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B3938475.png)
![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B3938477.png)

![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3938496.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3938504.png)


![1-(diphenylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3938534.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3938538.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3938543.png)